

Technical Guide: Spectroscopic Characterization of Furan-Containing Amino Acids

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Compound of Interest

Compound Name: (Furan-2-ylmethyl-methyl-amino)-acetic acid

CAS No.: 500348-57-2

Cat. No.: B1615853

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Executive Summary

Furan-containing amino acids, specifically 2-furylalanine (2-Fua) and 3-furylalanine (3-Fua), represent a critical class of non-canonical amino acids (ncAAs). They serve as isosteric replacements for histidine and phenylalanine, offering unique electronic properties, reduced aromaticity, and specific reactivity (e.g., Diels-Alder cycloadditions). This guide provides a definitive reference for their spectroscopic identification, distinguishing them from canonical residues through NMR, UV-Vis, and vibrational spectroscopy.

Structural & Chemical Context

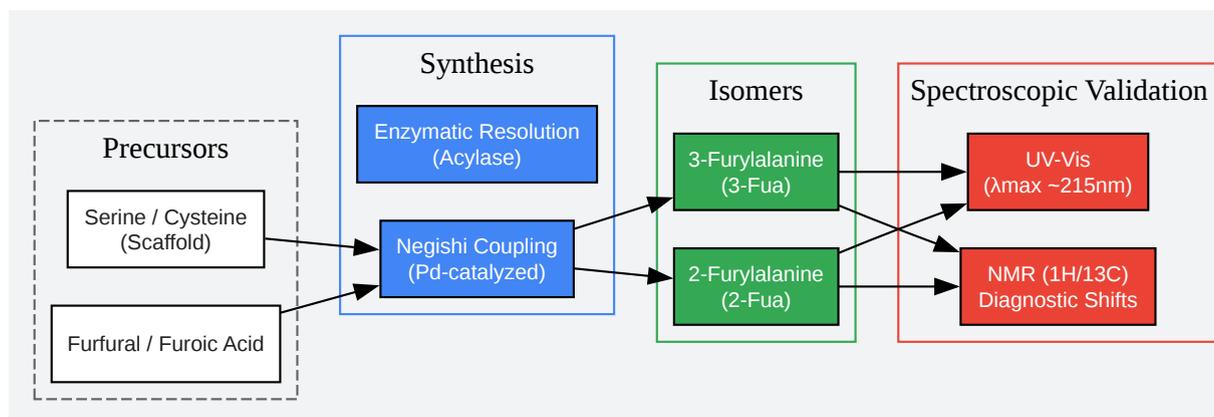
Unlike the indole ring of Tryptophan (Trp) or the benzene ring of Phenylalanine (Phe), the furan ring is a five-membered oxygen heterocycle. It is

-excessive but less aromatic than benzene, making it susceptible to electrophilic substitution and cycloaddition reactions.

- 2-Furylalanine (2-Fua): The alanine side chain is attached at the C2 position (adjacent to oxygen).
- 3-Furylalanine (3-Fua): The alanine side chain is attached at the C3 position. This isomer is naturally rarer but offers a geometry more closely mimicking Histidine.

Chemical Structure Diagram

The following diagram illustrates the structural relationship and the typical synthetic/characterization workflow.



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Figure 1: Synthetic and characterization workflow for furan-containing amino acids. The pathway highlights the divergence in synthesis leading to distinct isomers that require specific spectroscopic validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4]

NMR is the primary tool for distinguishing between the 2- and 3-substituted isomers. The proximity of the oxygen atom deshields adjacent protons, creating distinct splitting patterns.

Experimental Protocol: Sample Preparation

- Solvent: Dissolve 5–10 mg of the amino acid (or peptide) in 600 μL of D_2O (for zwitterions) or DMSO-d_6 (for protected species).
- Reference: Use residual solvent peaks or internal TSP (trimethylsilylpropanoic acid) set to 0.00 ppm.

- pH Adjustment (D₂O): Adjust pD to ~7.0 using NaOD/DCl to ensure the zwitterionic state, as protonation of the amine/carboxylate significantly shifts

- and

-protons.

Comparative Chemical Shifts (¹H NMR)

The following table synthesizes data for the free amino acids in D₂O. Note the diagnostic "gap" in chemical shifts for the ring protons.

Proton Position	2-Furylalanine (ppm)	3-Furylalanine (ppm)	Multiplicity & Coupling ()
-CH	3.90 – 4.05	3.85 – 4.00	dd (Hz)
-CH ₂	3.20 – 3.45	3.05 – 3.25	m (ABX system)
Ring H3	6.35 – 6.45	N/A (Substituted)	d (Hz)
Ring H4	6.45 – 6.55	6.50 – 6.60	dd (2-Fua) / d (3-Fua)
Ring H5	7.45 – 7.60	7.45 – 7.60	d (Hz)
Ring H2	N/A (Substituted)	7.55 – 7.65	s (broad) or d

Key Diagnostic:

- 2-Fua: Look for two doublets (H3, H5) and one doublet-of-doublets (H4). H3 is significantly upfield (~6.4 ppm).

- 3-Fua: Look for a singlet-like peak (H2) downfield (~7.6 ppm) due to the adjacent oxygen and lack of a vicinal proton.

UV-Vis and Fluorescence Spectroscopy

Unlike Tryptophan, simple furan amino acids are poorly fluorescent. This is a critical distinction for researchers designing FRET probes.

UV-Absorption Characteristics

Furan possesses a conjugated diene system but lacks the extensive delocalization of indole.

- λ_{max} : 210–220 nm (End absorption extends to ~230 nm).
- Molar Extinction Coefficient (ϵ):

at 215 nm.
- 280 nm Absorbance: Negligible.
 - Implication: 2-Fua/3-Fua cannot be quantified using the standard A280 protein protocol. They are "invisible" at the Trp/Tyr detection window, which is advantageous when monitoring other aromatic residues in a peptide.

Fluorescence Properties[5][6][7][8][9]

- Quantum Yield (Φ):

(in aqueous buffer).
- Utility: While the monomer is not a fluorophore, it serves as a pro-fluorophore.
 - Reaction: Diels-Alder cycloaddition with specific maleimides or coumarins can generate highly fluorescent adducts, allowing for "turn-on" sensing.

Vibrational Spectroscopy (IR & Raman)[3][10]

Infrared spectroscopy is powerful for monitoring the integrity of the furan ring, particularly during solid-phase peptide synthesis (SPPS) where acid treatment can cause ring opening.

Key Vibrational Modes

Mode	Frequency (cm ⁻¹)	Intensity	Assignment
Ring Breathing	1500 – 1515	Medium (IR) / Strong (Raman)	Symmetric ring stretch (Diagnostic)
C=C Stretch	1560 – 1600	Weak	Asymmetric stretch
=C-H Stretch	3120 – 3160	Weak	Alpha-proton on ring
C-O-C Stretch	1000 – 1030	Strong	Ether linkage stretch

Protocol for Stability Testing: To verify the furan ring has not degraded into a diketone (a common side reaction in acidic TFA cleavage):

- Lyophilize the peptide.
- Acquire FTIR spectrum (ATR method).
- Check: Presence of the sharp band at ~1500 cm⁻¹.
- Fail Criteria: Appearance of broad carbonyl bands at 1700–1720 cm⁻¹

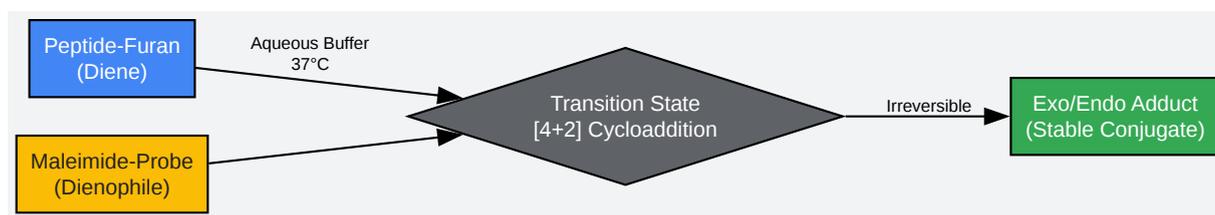
(indicative of ring-opened 1,4-dicarbonyl species).

Applications & Bio-Orthogonal Workflows[2]

Furan-containing amino acids are primarily used for their reactivity. The furan ring acts as a diene in Diels-Alder reactions.

Diels-Alder Bioconjugation Pathway

The following diagram illustrates the "Click" chemistry capability of 2-Fua.



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Figure 2: Bio-orthogonal labeling via Diels-Alder cycloaddition. The furan moiety (diene) reacts with a maleimide derivative (dienophile) to form a stable linkage.

Protocol: Kinetic Monitoring of Conjugation

- Prepare Stocks: 100 μ M Peptide-Furan in PBS (pH 7.4); 500 μ M Maleimide-Fluorophore.
- Mix: Combine in a quartz cuvette.
- Monitor:
 - Method A (UV): Track the decrease in maleimide absorbance at 300 nm (if applicable).
 - Method B (HPLC): Inject aliquots every 30 mins. The product will be more hydrophilic (earlier retention time) or hydrophobic depending on the tag, but the furan peak will disappear.
 - Note: Furan reactivity is slower than azide-alkyne click chemistry; reactions may require 4–12 hours.

References

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